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Compound of Interest

Compound Name:
1-Cyclohexyl-3-(1-hydroxy-3-

phenylpropan-2-yl)urea

CAS No.: 19071-55-7

Cat. No.: B3049020 Get Quote

Executive Summary: The Urea Challenge
In medicinal chemistry, the urea moiety (

) is a privileged pharmacophore, often serving as a hydrogen-bond donor/acceptor scaffold in
kinase inhibitors and soluble epoxide hydrolase inhibitors. However, assigning the urea
carbonyl stretch (

) is notoriously difficult due to its spectral overlap with Amide I bands and its extreme sensitivity
to hydrogen bonding and ring strain.

This guide provides a definitive technical framework for distinguishing urea carbonyls from

amides, carbamates, and ketones, supported by mechanistic insights and self-validating

experimental protocols.[1]

Quick Reference: Carbonyl Frequency Ranges ( )
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Functional Group
Frequency Range
(Solid/H-bonded)

Frequency Range
(Dilute/Free)

Key Spectral
Feature

Acyclic Urea 1630 – 1660 1685 – 1700
Broad, intense band;

extreme solvent shift.

Cyclic Urea (5-mem) 1690 – 1710 1715 – 1730

Sharp; ring strain

elevates frequency

(e.g., DMI).[1]

Cyclic Urea (6-mem) 1660 – 1680 1680 – 1700

Intermediate

frequency (e.g.,

DMPU).[1]

Carbamate (Urethane) 1690 – 1720 1730 – 1750

Distinctly higher

than ureas; often

doublet.[1]

Amide (Secondary) 1640 – 1680 1680 – 1700

Strong Amide II band

(~1550) is sharper

than in ureas.[1]

Mechanistic Foundation: Why Ureas Shift
To accurately assign a urea band, one must understand the competing electronic forces at play.

Unlike ketones or esters, the urea carbonyl is flanked by two nitrogen atoms, creating a unique

"push-pull" electronic environment.

The Resonance Effect (Frequency Lowering)
The nitrogen lone pairs donate electron density into the carbonyl

orbital (

).

Mechanism: This resonance increases the single-bond character of the

bond.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: The force constant (

) decreases, lowering the vibrational frequency (

).[2]

Urea vs. Amide: Since urea has two donor nitrogens, the resonance effect is stronger than in

amides, theoretically lowering the frequency further. However, this is often masked by

coupling effects.[1]

The Inductive Effect (Frequency Raising)
Nitrogen is more electronegative than carbon, pulling electron density through the

-bond.

Mechanism: This shortens the

bond.[1][2][3]

Result: Increases frequency.

Net Effect: In acyclic ureas, resonance dominates, keeping the frequency low (1630–1660

).

Ring Strain (Frequency Raising)
In cyclic ureas (e.g., 2-imidazolidinones), the geometric constraints force hybridization

changes.

Mechanism: As the

angle compresses (<120°), the carbonyl carbon effectively increases its

-character in the

-bond to oxygen to maintain stability.

Result: The
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bond stiffens, shifting the band significantly higher (up to 1710

for 5-membered rings), often mimicking ketones or esters.

Comparative Analysis & Spectral Fingerprinting
Urea vs. Amide
The Dilemma: Both show "Amide I" (

) and "Amide II" (

def +

stretch) bands.

Differentiation:

Band Width: Urea Carbonyl bands are typically broader than Amide I bands due to the

complex H-bonding network involving four potential H-bond donors/acceptors.[1]

Amide II Region: In secondary amides, the Amide II band (~1550

) is distinct. In ureas, this region often contains mixed modes (N-H bending coupled with
asymmetric C-N-C stretching), appearing as a complex multiplet or a very broad shoulder
rather than a clean peak.

Urea vs. Carbamate (Urethane)
The Dilemma: Carbamates (

) are structurally similar but electronically distinct.[1]

Differentiation:

Frequency: The oxygen atom in the carbamate linkage exerts a stronger inductive effect

than the second nitrogen in urea, and its resonance contribution is weaker.

Result: Carbamate carbonyls appear at higher frequencies (1700–1740
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).[1] If your unknown band is above 1720

in the solid state, it is likely a carbamate, not an acyclic urea.

Acyclic vs. Cyclic Ureas
The Dilemma: Distinguishing the core scaffold.

Differentiation:

Acyclic: 1630–1660

.[1] Highly sensitive to solvent dilution (large blue shift).[1]

Cyclic (5-membered): 1690–1715

.[1] Less sensitive to concentration changes if the ring prevents optimal intermolecular H-
bonding stacking.[1]

Experimental Validation Protocols
Do not rely on a single spectrum.[1][4] Use these protocols to validate your assignment.

Protocol A: The Solvent Dilution Test
Purpose: To decouple Hydrogen Bonding effects from the intrinsic

frequency.

Baseline: Record FT-IR of the solid sample (KBr pellet or ATR).[1] Note the

max (e.g., 1640

).[5]

Solvent Choice: Dissolve sample in a non-polar, non-H-bonding solvent like

or

(avoid DMSO/Methanol).[1]
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Dilution Series: Prepare a high concentration (0.1 M) and a low concentration (0.001 M)

solution.

Observation:

Urea: Expect a dramatic shift (

) from solid to dilute solution (e.g., 1640

1690

) as intermolecular dimers break.[1]

Intramolecular H-bonds: If the shift is minimal (<10

) upon dilution, the urea is likely involved in a stable intramolecular H-bond (common in
peptidomimetics).

Protocol B: Deuterium Exchange ( Shake)
Purpose: To remove overlapping

bending modes that obscure the Carbonyl.

Preparation: Dissolve sample in a solvent miscible with

(e.g.,

can be shaken with

, or use

).[1]

Exchange: Shake vigorously with

for 5 minutes.

Measurement: Re-acquire the spectrum.

Analysis:
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N-H Bands: The Amide II/Urea II bands (~1550–1600

) will vanish or shift to ~1200

.

C=O Band: The Carbonyl band will remain in the 1600–1700 region but may sharpen and

shift slightly (–5 to –10

) due to the mass effect on coupling. This confirms the band is indeed

and not an N-H deformation overtone.

Visualizations
Logic Flow: Resonance & Hybridization
This diagram illustrates the competing electronic effects that determine the final wavenumber.

Urea Carbonyl Assignment
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Inductive Effect
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Ring Strain
(Angle Compression)

Frequency Decrease
(Single Bond Character)

Dominant in Acyclic

Frequency Increase
(Stiffer Bond)

Dominant in Small Rings

Acyclic Urea
1630 - 1660 cm-1

Cyclic Urea (5-mem)
1690 - 1715 cm-1

Click to download full resolution via product page

Caption: Figure 1. Competing electronic and geometric factors influencing Urea C=O

frequency.
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Decision Tree for Spectral Assignment
Use this workflow to classify an unknown Carbonyl band.

Band > 1600 cm-1?

Region: 1720 - 1760?

Region: 1680 - 1715?

Region: 1630 - 1670?

Carbamate / Ester

Cyclic Urea (5-mem)
or Dilute Acyclic

Solid Acyclic Urea
or Amide I Perform Solvent Dilution

Large Shift (>30 cm-1)

Small Shift (<10 cm-1)

Confirmed: Urea

Likely Amide / 
Intramolecular H-bond

Click to download full resolution via product page

Caption: Figure 2. Step-by-step decision tree for distinguishing urea carbonyls from interfering

signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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